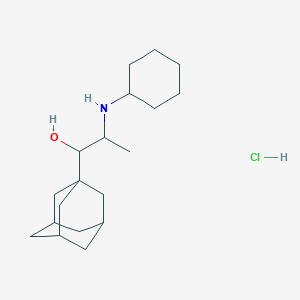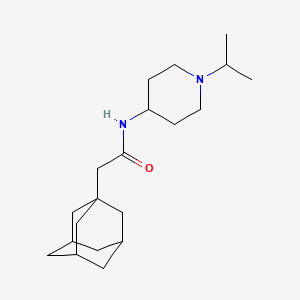
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride, also known as ACPD, is a chemical compound that has been used in various scientific research studies. It is a synthetic compound that has been synthesized through various methods, and its mechanism of action has been studied extensively. ACPD has been found to have various biochemical and physiological effects, making it an important compound in scientific research.
作用機序
The mechanism of action of 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride involves its interaction with various receptors in the body, including metabotropic glutamate receptors and GABA receptors. This compound has been found to modulate the activity of these receptors, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways. This compound has also been found to have potential anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride has several advantages for use in lab experiments, including its ability to modulate various receptors and its potential therapeutic applications. However, there are also limitations to its use, including its complex synthesis process and potential toxicity.
将来の方向性
There are several future directions for research on 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride, including further studies on its mechanism of action, its potential therapeutic applications, and its effects on various systems in the body. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications and its effects on various systems in the body. Its mechanism of action involves its interaction with various receptors, leading to various physiological effects. While this compound has several advantages for use in lab experiments, further research is needed to determine its optimal use for therapeutic applications.
合成法
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride can be synthesized through various methods, including the reaction of adamantane with cyclohexylamine and the reaction of 1-adamantylamine with cyclohexanone. The synthesis of this compound is a complex process that requires multiple steps and careful attention to detail.
科学的研究の応用
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanol hydrochloride has been used in various scientific research studies, including studies on the central nervous system, cardiovascular system, and immune system. It has been found to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
1-(1-adamantyl)-2-(cyclohexylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO.ClH/c1-13(20-17-5-3-2-4-6-17)18(21)19-10-14-7-15(11-19)9-16(8-14)12-19;/h13-18,20-21H,2-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWRXTIGTLDQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C12CC3CC(C1)CC(C3)C2)O)NC4CCCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982195.png)

![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)

![3-(2,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4982224.png)

![(3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine](/img/structure/B4982246.png)

![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)

![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)
![8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4982306.png)
